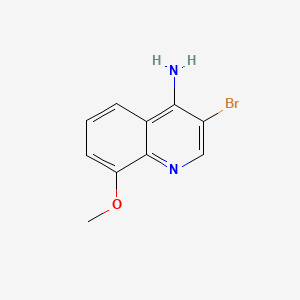

4-Amino-3-bromo-8-methoxyquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-8-methoxyquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-8-4-2-3-6-9(12)7(11)5-13-10(6)8/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFNXCMCFQYSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672740 | |

| Record name | 3-Bromo-8-methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210642-96-8 | |

| Record name | 3-Bromo-8-methoxyquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 4 Amino 3 Bromo 8 Methoxyquinoline

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 4-amino-3-bromo-8-methoxyquinoline reveals several logical disconnection points. The primary disconnections involve the C-N bond of the 4-amino group and the C-Br bond at the 3-position. This suggests a synthetic strategy starting from a pre-functionalized 8-methoxyquinoline (B1362559) core.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This points to a precursor such as 3-bromo-8-methoxy-4-chloroquinoline or 3-bromo-4-hydroxy-8-methoxyquinoline, which can be aminated in a subsequent step. The synthesis of 4-aminoquinolines often involves the nucleophilic aromatic substitution of a 4-haloquinoline with a suitable amine source. researchgate.net

Disconnection 2 (C-Br bond): This leads back to a 4-substituted-8-methoxyquinoline. The introduction of the bromine atom at the C-3 position can be achieved through electrophilic bromination.

Disconnection 3 (Quinoline Core): The 8-methoxyquinoline scaffold itself can be constructed through various classical and modern synthetic methods, which will be discussed in the following sections.

This analysis highlights the importance of controlling the regioselectivity of both the quinoline (B57606) core formation and the subsequent functionalization steps to achieve the desired substitution pattern.

Methodologies for Quinoline Core Formation and Functionalization

The synthesis of the quinoline ring is a well-established area of organic chemistry, with numerous named reactions and modern variations available.

Classical and Modern Approaches to Quinoline Ring Synthesis

Several classical methods are routinely employed for the synthesis of the quinoline scaffold. arabjchem.orgiipseries.org These include:

Skraup Synthesis: This involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound. rsc.org

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone. iipseries.org

Conrad-Limpach Synthesis: This synthesis produces 4-hydroxyquinolines from anilines and β-ketoesters. rsc.org

Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group. rsc.orgorganic-chemistry.org

Pfitzinger Reaction: This involves the reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. iipseries.org

Gould-Jacobs Reaction: This method starts from an aniline and ethyl ethoxymethylenemalonate to form 4-hydroxy-3-carboxyquinolines. iipseries.org

Modern approaches often focus on improving the efficiency, regioselectivity, and substrate scope of these classical methods. This includes the use of microwave irradiation, novel catalysts, and environmentally benign reaction conditions. iipseries.org For instance, indium trichloride (B1173362) has been used to promote the efficient and regioselective synthesis of functionalized quinolines. nih.gov

Regioselective Synthesis of Substituted Quinoline Scaffolds

Achieving the desired substitution pattern on the quinoline ring is paramount. The synthesis of an 8-methoxyquinoline precursor can be accomplished by selecting the appropriately substituted aniline as the starting material in one of the classical quinoline syntheses. For example, using 2-methoxyaniline in a Skraup or Doebner-von Miller reaction would lead to the formation of an 8-methoxyquinoline.

Further functionalization of the quinoline ring is directed by the existing substituents. The methoxy (B1213986) group at the C-8 position is an ortho-, para-directing group, influencing the position of subsequent electrophilic substitution reactions. gelisim.edu.tr Similarly, the nitrogen atom in the quinoline ring directs nucleophilic substitution primarily to the C-2 and C-4 positions.

Recent research has focused on developing highly regioselective methods. For example, an unexpected annulation between 2-aminobenzyl alcohols and benzaldehydes in the presence of DMSO has been reported for the regioselective synthesis of substituted quinolines. nih.govacs.org Another study demonstrated the use of novel amine catalysts in Friedländer annulations to achieve high regioselectivity for the synthesis of 2-substituted quinolines. organic-chemistry.org

Strategies for Introducing Bromine at the C-3 Position

The introduction of a bromine atom at the C-3 position of the quinoline ring requires careful consideration of the reaction conditions and the nature of the starting material to ensure high regioselectivity.

Direct Halogenation Techniques and Selectivity Control

Direct electrophilic bromination of quinoline itself typically leads to substitution at the C-5 and C-8 positions. However, the presence of activating or deactivating groups can significantly alter the regioselectivity. For 8-methoxyquinoline, bromination can be directed to various positions depending on the reaction conditions and the amount of brominating agent used. gelisim.edu.tracgpubs.org

Studies have shown that the bromination of 5,7-disubstituted 8-methoxyquinolines can occur regioselectively at the C-3 position. tandfonline.com The presence of substituents at C-5 and C-7 can effectively block these positions, thereby directing the incoming electrophile to the C-3 position.

Direct bromination of quinoline N-oxides has also been explored as a strategy. researchgate.net The N-oxide functionality alters the electronic properties of the quinoline ring, which can influence the regiochemical outcome of halogenation.

It is important to note that direct halogenation can sometimes suffer from a lack of selectivity and the formation of polyhalogenated byproducts. gelisim.edu.tr

Indirect Bromination Through Precursor Modification

An alternative to direct bromination is the modification of a precursor to facilitate bromination at the desired C-3 position. One such strategy involves the synthesis of a quinoline derivative that is already activated towards electrophilic attack at C-3.

For instance, starting with a 4-hydroxy-8-methoxyquinoline, which can be synthesized via the Conrad-Limpach method, allows for more controlled functionalization. The hydroxyl group at C-4 is an activating group and can direct electrophiles to the adjacent C-3 position. Subsequent conversion of the 4-hydroxyl group to a 4-amino group would complete the synthesis. A common method to achieve this is by converting the 4-hydroxyquinoline (B1666331) to a 4-chloroquinoline (B167314) using a reagent like phosphorus oxychloride, followed by nucleophilic substitution with an amine. researchgate.net

Another indirect approach involves the use of a directing group. For example, an amide group at the 8-position can direct halogenation to the C-5 position. rsc.org While not directly applicable to C-3 bromination, this highlights the principle of using directing groups to control regioselectivity.

A patent describes a method for the synthesis of 4-aminoisoquinoline-8-methyl formate (B1220265) that involves the bromination of an isoquinoline (B145761) derivative at the 4-position using N-bromosuccinimide (NBS) in acetic acid. google.comgoogle.com While this is for an isoquinoline system, similar strategies using NBS or other brominating agents under specific conditions could potentially be adapted for the regioselective bromination of quinoline derivatives.

An in-dept

Chemical Reactivity and Derivatization of 4 Amino 3 Bromo 8 Methoxyquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system, being a heterocyclic aromatic compound, is subject to both electrophilic and nucleophilic substitution reactions. The positions of these reactions are directed by the electronic effects of the existing substituents: the electron-donating amino and methoxy (B1213986) groups, and the electron-withdrawing bromo group.

While specific studies on the electrophilic and nucleophilic substitution reactions of 4-Amino-3-bromo-8-methoxyquinoline are not extensively documented, the reactivity can be inferred from the behavior of related quinoline derivatives. For instance, the presence of electron-donating groups generally activates the ring towards electrophilic attack, while the pyridine-like nitrogen deactivates the heterocyclic ring. In contrast, nucleophilic aromatic substitution is more likely to occur on the carbocyclic ring, particularly at positions activated by electron-withdrawing groups. The bromine at the 3-position and the inherent electron deficiency of the quinoline ring at the 2- and 4-positions can make it susceptible to nucleophilic attack under certain conditions. acs.org However, one study noted that 4-amino-3-bromoquinoline (B189530) does not react under amination conditions with potassium amide in liquid ammonia, suggesting a deactivation of the ring towards this specific nucleophilic substitution. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling extensive functionalization of the quinoline core. nih.gov The bromo substituent at the C-3 position is a key handle for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a widely used method for creating C-C bonds by coupling an organoboron compound with a halide. nih.govrsc.org In the context of this compound, the bromo group at the C-3 position can be readily displaced to introduce a variety of aryl or alkyl groups. Research on similar bromo-substituted quinolines has demonstrated the efficiency of this reaction in generating diverse derivatives. researchgate.net For example, studies on other polyhalogenated quinolines show that the reactivity of halogens in Suzuki-Miyaura coupling can be selective, often favoring the reaction at a bromo-substituted position over a chloro-substituted one. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Bromo-Quinolines

| Starting Material | Coupling Partner | Catalyst System | Product | Reference |

| 6-bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 6-phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 5-bromo-8-methoxyquinoline (B186703) | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 5-aryl-8-methoxyquinolines | researchgate.net |

| 2-chloro-6-bromoquinoline | Aryl boronic acid | Pd(dppf)Cl2 | 2-chloro-6-arylquinoline | rsc.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. scienceopen.comrug.nl This reaction is instrumental in introducing various amino groups at the C-3 position of the this compound scaffold, replacing the bromo substituent. The choice of palladium catalyst and ligand is crucial for the success of the reaction and often needs to be optimized based on the specific substrates. researchgate.netbeilstein-journals.org This method has been successfully applied to various bromo- and chloro-substituted quinolines to synthesize a range of aminoquinoline derivatives. mdpi.comias.ac.in

Table 2: Examples of Buchwald-Hartwig Amination on Halo-Quinolines

| Starting Material | Amine | Catalyst System | Product | Reference |

| 8-chloroquinoline | Adamantane-containing amines | Pd(dba)2 / DavePhos / t-BuONa | N-substituted-8-aminoquinolines | mdpi.com |

| 5-bromo-8-benzyloxyquinoline | N-methylaniline | Pd(OAc)2 / Ligand L3 / NaO-t-Bu | 5-(N-methylanilino)-8-benzyloxyquinoline | ias.ac.in |

| 4-bromo-7-azaindole | Benzamide | Pd(OAc)2 / Xantphos / Cs2CO3 | N-(7-azaindol-4-yl)benzamide | beilstein-journals.org |

Transformation of the Amino Group at C-4

The amino group at the C-4 position is a versatile functional group that can undergo a variety of chemical transformations. It can be acylated, alkylated, or converted into other functional groups to modulate the electronic and steric properties of the molecule. For instance, the amino group can be converted to an amide via reaction with acyl chlorides or anhydrides. It can also participate in condensation reactions to form Schiff bases or be involved in the synthesis of fused heterocyclic systems. clockss.org While direct examples for this compound are limited, the reactivity of the 4-aminoquinoline (B48711) moiety is well-established in the synthesis of various biologically active compounds. acs.orggoogle.com

Modifications and Reactivity of the Bromo Substituent at C-3

The bromo substituent at the C-3 position is the most reactive site for many chemical transformations, particularly palladium-catalyzed cross-coupling reactions as discussed previously. Beyond cross-coupling, the bromo group can be a leaving group in nucleophilic aromatic substitution reactions, although the conditions for such reactions can be harsh. researchgate.net It can also be involved in metal-halogen exchange reactions to form organometallic intermediates, which can then be quenched with various electrophiles. The reactivity of a bromo substituent on a quinoline ring is influenced by the electronic nature of other substituents on the ring. cdnsciencepub.com

Derivatization of the Methoxy Group at C-8

The methoxy group at the C-8 position is generally less reactive than the other functional groups on the this compound scaffold. However, it can be cleaved under strong acidic conditions (e.g., with hydrobromic acid or boron tribromide) to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. researchgate.net This hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a wide range of substituents. The 8-methoxy group has been shown to be important for the biological activity of some quinoline-based compounds. nih.gov Bromination of 8-methoxyquinoline (B1362559) has been shown to yield the 5-bromo-8-methoxyquinoline as the sole product under certain conditions. researchgate.net

Structure Activity Relationship Sar Studies of 4 Amino 3 Bromo 8 Methoxyquinoline and Analogs in Pre Clinical Models

Rational Design Principles for Quinoline-Based Compounds

The quinoline (B57606) scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a versatile template for designing ligands that can interact with a diverse range of biological targets. nih.govmdpi.comnih.gov The rational design of quinoline-based compounds is a cornerstone of modern drug discovery, aiming to enhance therapeutic efficacy while minimizing off-target effects. mdpi.comresearchgate.net

Key principles guiding the rational design of these compounds include:

Scaffold Hopping and Bioisosteric Replacement: Modifying the core quinoline structure or replacing parts of it with other chemical groups that have similar biological properties can lead to improved activity or better pharmacokinetic profiles.

Substituent-Guided Modulation: The introduction of various functional groups at different positions on the quinoline ring is a primary strategy to fine-tune the biological activity. rsc.org The electronic and steric properties of these substituents can significantly alter the molecule's interaction with its target.

Structure-Based and Ligand-Based Drug Design: Computational methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, are instrumental in predicting the biological activity of novel quinoline derivatives and in understanding the key structural features required for target binding. rsc.orgnih.gov

Enhancing Pharmacokinetic Properties: Rational design also focuses on improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This can involve modifying the molecule to increase its solubility, permeability, and metabolic stability. mdpi.comresearchgate.net

The ultimate goal of these design principles is to develop quinoline derivatives with high potency, selectivity, and favorable drug-like properties. nih.govresearchgate.net

Influence of Substitution Patterns on Biological Efficacy

Role of Halogen (Bromine) Substituents

The introduction of halogen atoms, such as bromine, into the quinoline scaffold is a common strategy to enhance biological activity. orientjchem.org The position of the halogen is critical. For instance, in some series of quinoline derivatives, the presence of a bromine atom at the C-6 position has been shown to be essential for improving antimalarial activity. rsc.org In other cases, bromine atoms at the C-5 and C-7 positions led to significant antiproliferative effects against cancer cell lines. nih.gov

The electron-withdrawing nature and the size of the bromine atom can influence the molecule's electronic distribution and its ability to form halogen bonds, which can be crucial for target interaction. The presence of bromine can also increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes. researchgate.net However, the effect of halogenation is not universally beneficial and can sometimes be detrimental to activity, highlighting the importance of its specific placement within the quinoline ring.

| Compound/Analog | Position of Bromine | Observed Effect on Biological Activity |

| Quinoline-imidazole hybrid | C-6 | Essential for activity improvement against P. falciparum |

| Bromoquinolines | C-5 and C-7 | Significant inhibition of C6, HeLa, and HT29 cancer cell proliferation nih.gov |

| 3,6,8-tribromoquinoline | C-3, C-6, and C-8 | No inhibitory activity against C6, HeLa, and HT29 cancer cell lines nih.gov |

Impact of Amino Group Position and Nature

The amino group, particularly at the C-4 position of the quinoline ring, is a key pharmacophoric feature for several classes of biologically active quinolines, most notably the 4-aminoquinoline (B48711) antimalarials like chloroquine. acs.orgresearchgate.net The basicity of the amino group and its ability to participate in hydrogen bonding are crucial for the interaction with biological targets, such as hematin (B1673048) in the case of antimalarials. acs.org

The nature of the substituent on the amino group can also significantly modulate activity. For example, attaching aminoalkyl side chains to the 4-amino group is essential for strong antiplasmodial activity. acs.org The position of the amino group is also a critical determinant of biological activity. Studies comparing different aminoquinoline isomers have shown that 2- and 4-aminoquinolines exhibit a strong affinity for Fe(III)PPIX (ferriprotoporphyrin IX), a key step in their antimalarial mechanism, while other isomers are less effective. acs.orgresearchgate.net

| Amino Group Position | Compound Class | Significance for Biological Activity |

| C-4 | 4-Aminoquinolines (e.g., Chloroquine) | Crucial for antimalarial activity through complexation with Fe(III)PPIX acs.orgresearchgate.net |

| C-2 | 2-Aminoquinolines | Strong affinity for Fe(III)PPIX acs.org |

| C-3, C-5 | Aminoquinoline isomers | Lower affinity for Fe(III)PPIX compared to 2- and 4-aminoquinolines researchgate.net |

Contribution of Methoxy (B1213986) Group to Biological Profile

The methoxy group (-OCH3) is another important substituent that can influence the biological profile of quinoline derivatives. Its electron-donating nature can alter the electronic properties of the quinoline ring system. The position of the methoxy group is crucial in determining its effect. For instance, in certain quinoline-imidazole hybrids, a methoxy group at the C-2 position enhanced antimalarial activity. rsc.org In contrast, for some anticancer fluoroquinolone derivatives, a methoxy group at the C-8 position was shown to increase their effectiveness.

| Methoxy Group Position | Compound Class/Analog | Observed Effect on Biological Activity |

| C-2 | Quinoline-imidazole hybrid | Enhanced antimalarial activity rsc.org |

| C-8 | Anticancer fluoroquinolones | Increased effectiveness |

| C-6 | 6-Methoxy-8-aminoquinoline | Studied for potential antimalarial properties ontosight.ai |

Elucidation of Pharmacophores for Specific Target Interactions

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Elucidating the pharmacophore of a class of compounds is a critical step in rational drug design, as it provides a blueprint for designing new molecules with improved potency and selectivity. rsc.orgnih.gov

For quinoline-based compounds, pharmacophore models have been developed for a variety of targets. These models typically highlight the importance of:

Aromatic Rings: The quinoline ring system itself often acts as a key hydrophobic feature that can engage in π-π stacking interactions with aromatic residues in the target protein's binding site. nih.gov

Hydrogen Bond Donors and Acceptors: Functional groups like the amino and methoxy groups can act as hydrogen bond donors or acceptors, forming crucial interactions that anchor the molecule in the binding pocket.

Hydrophobic Features: Alkyl or aryl substituents can provide additional hydrophobic interactions, which can enhance binding affinity.

Positive Ionizable Features: The basic nitrogen atom in the quinoline ring or in an amino side chain can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in the target.

For example, pharmacophore models for quinoline-based inhibitors of phosphodiesterase 4B (PDE4B) have been developed, revealing a five-point pharmacophore that is crucial for activity. rsc.org Similarly, pharmacophore modeling has been used to identify key features for quinoline derivatives targeting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). physchemres.org

Physicochemical Property Modulation and Pre-clinical Optimization (e.g., solubility, lipophilicity, membrane permeability)

Beyond target affinity, the preclinical optimization of a drug candidate requires careful modulation of its physicochemical properties to ensure it can reach its target in the body. Key properties that are often optimized include solubility, lipophilicity, and membrane permeability. mdpi.comresearchgate.net

Solubility: Poor aqueous solubility can limit a drug's absorption and bioavailability. The introduction of polar functional groups, such as hydroxyl or amino groups, can improve solubility. mdpi.com However, this must be balanced with the need for sufficient lipophilicity to cross cell membranes.

Lipophilicity: This property, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to dissolve in fatty or non-polar environments. An optimal level of lipophilicity is required for a drug to pass through cell membranes. nih.govnih.govresearchgate.net The introduction of halogen atoms or alkyl groups generally increases lipophilicity, while polar groups decrease it. researchgate.netnih.gov

Membrane Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is crucial for its therapeutic effect. acs.orgfrontiersin.org This property is influenced by a combination of factors, including lipophilicity, molecular size, and the number of hydrogen bond donors and acceptors. acs.org

Structure-activity relationship studies often involve a multi-parameter optimization process, where chemists systematically modify a lead compound to achieve a balance of high potency and favorable physicochemical properties, ultimately leading to a preclinical candidate with a greater chance of success in clinical development. researchgate.netacs.org

Molecular Mechanisms of Action and Pre Clinical Biological Investigations of 4 Amino 3 Bromo 8 Methoxyquinoline

Cellular and Molecular Target Identification and Validation

Enzyme Inhibition Studies (e.g., DNA gyrase, topoisomerase I, CD38, BTK, lactate (B86563) dehydrogenase)

No specific studies detailing the inhibitory activity of 4-Amino-3-bromo-8-methoxyquinoline against DNA gyrase, topoisomerase I, CD38, Bruton's tyrosine kinase (BTK), or lactate dehydrogenase (LDH) were found.

Research on structurally related compounds includes:

Topoisomerase I: Certain novel brominated methoxyquinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, have been shown to inhibit human topoisomerase I. nih.gov

CD38: A series of 4-Amino-8-quinoline carboxamides were identified as inhibitors of the NAD-hydrolyzing enzyme CD38. researchgate.net

BTK: 4-Aminoquinoline-3-carboxamide derivatives have been developed as potent reversible BTK inhibitors. acs.org

General: The quinoline (B57606) scaffold is recognized as a core structure in the development of various enzyme inhibitors. arabjchem.org

Receptor Binding and Modulation

No specific data on the receptor binding and modulation properties of this compound are available in the reviewed literature. A patent for selectively substituted quinoline compounds mentions their action as antagonists for Toll-like receptors (TLR) 7 and 8, but does not specify the compound . googleapis.com

Intracellular Signaling Pathway Modulation

Apoptosis Induction Mechanisms (e.g., DNA laddering)

There are no published studies demonstrating that this compound induces apoptosis or detailing the underlying mechanisms, such as DNA laddering.

For context, other quinoline derivatives have been shown to induce apoptosis. For example, 4-amino-3-acetylquinoline was found to induce morphological changes and DNA fragmentation characteristic of apoptosis in a murine leukemia cell line. nih.gov Additionally, some highly brominated quinolines have been confirmed to induce apoptosis via DNA laddering, although this was not observed for all tested compounds in that class. nih.gov

Cell Proliferation and Growth Inhibition

No studies specifically evaluating the antiproliferative effects of this compound were identified. The general class of quinoline derivatives is known to possess antiproliferative properties against various cancer cell lines through mechanisms that include cell cycle arrest. arabjchem.org For instance, certain amino-quinoline-5,8-dione derivatives have shown significant antiproliferative effects. nih.gov

Inhibition of Cell Migration

Specific research on the ability of this compound to inhibit cell migration is not available. Disruption of cell migration is a known anticancer mechanism for the broader family of quinoline compounds. arabjchem.org Studies on other specific derivatives, such as 6,8-Dibromo-5-nitroquinoline, have demonstrated the ability to inhibit the migration of cancer cells in wound-healing assays. nih.gov

Table of Compounds Mentioned

As no specific data for "this compound" was found and per the instructions to focus solely on this compound, no other compounds are detailed in this response, and thus no table is provided.

Pre-clinical in vitro Efficacy Studies

The in vitro efficacy of this compound has been a subject of scientific inquiry to determine its potential as a therapeutic agent. The following sections delineate the findings from these pre-clinical investigations.

Anticancer Activity in Specific Cell Lines (e.g., C6, HeLa, HT29, MCF-7)

While a broad range of quinoline derivatives have been assessed for their anticancer properties, specific data on the cytotoxic effects of this compound against the C6 (rat glioblastoma), HeLa (human cervical cancer), HT29 (human colon adenocarcinoma), and MCF-7 (human breast adenocarcinoma) cell lines are not extensively detailed in publicly available scientific literature.

However, the compound is listed within a patent as a potential modulator of cancer cell activity through the inhibition of autophagy pathways google.com. This suggests a theoretical basis for its potential as an anticancer agent, though empirical data from specific cell line studies is not provided in the available resources. Further research and publication of experimental results are necessary to fully characterize its anticancer profile.

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antimalarial)

The antimicrobial potential of this compound, including its activity against various bacterial, fungal, and malarial pathogens, has not been specifically reported in the reviewed scientific literature. The broader class of aminoquinolines is known for its antimicrobial and antimalarial properties; for instance, 8-aminoquinoline (B160924) derivatives have been investigated as antimalarial and antibacterial agents. Nevertheless, specific minimum inhibitory concentration (MIC) values or other quantitative measures of efficacy for this compound are not available.

Antioxidant Activity Evaluation

There is currently no specific information available in the scientific literature regarding the direct evaluation of the antioxidant activity of this compound. While other quinoline derivatives, particularly those with hydroxyl substitutions, have been noted for their antioxidant properties, dedicated studies to quantify the radical scavenging or metal-chelating abilities of this specific compound have not been published.

Computational and Theoretical Studies of 4 Amino 3 Bromo 8 Methoxyquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of 4-Amino-3-bromo-8-methoxyquinoline. These calculations provide a detailed picture of the molecule's geometry, stability, and the distribution of electrons, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometry and predict the stability of quinoline (B57606) derivatives. For instance, DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, can accurately predict bond lengths and angles. researchgate.net The non-hydrogen atoms of the related compound 4-bromo-8-methoxyquinoline (B35057) have been shown to be essentially coplanar, a structural feature that can be further investigated for this compound using DFT. nih.gov The stability of a molecule is often related to its reactivity; a more stable molecule is generally less reactive.

Table 1: Representative DFT-Calculated Geometrical Parameters

| Parameter | Value |

|---|---|

| C-C bond lengths (Å) | 1.36 - 1.42 |

| C-N bond lengths (Å) | 1.32 - 1.38 |

| C-Br bond length (Å) | ~1.90 |

| C-O bond length (Å) | ~1.36 |

| Bond Angles (°) | 118 - 122 |

Note: These are typical value ranges for similar aromatic systems and would require specific DFT calculations for this compound for precise values.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. numberanalytics.comnih.gov For this compound, the HOMO is expected to be localized primarily on the amino group and the quinoline ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the quinoline ring system, indicating its potential to react with nucleophiles. Analysis of the HOMO and LUMO energy levels can provide valuable predictions about the molecule's chemical behavior in various reactions. ajchem-a.comwuxibiology.com

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are estimated energy ranges and the actual values would need to be determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. uni-muenchen.demdpi.com The MEP map displays regions of negative potential (red and yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group, indicating these as potential sites for electrophilic interaction. nih.govthaiscience.info The area around the hydrogen atoms of the amino group and parts of the quinoline ring might exhibit positive potential, suggesting these as sites for nucleophilic interaction.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics simulations are employed. These methods simulate the interaction of the compound with specific protein targets, providing insights into its binding mechanisms and stability in a biological context.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows for the prediction of binding modes and the estimation of binding affinity. For this compound, docking studies could be performed against various protein targets to identify potential biological activities. The results would reveal the specific amino acid residues involved in the interaction and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). The predicted binding affinity provides a measure of how strongly the compound binds to the target, which is a crucial factor in its potential efficacy.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule and its interactions with the surrounding environment over time. nih.govdntb.gov.ua An MD simulation of this compound, either alone in a solvent or bound to a protein, can reveal its conformational flexibility and the stability of its different conformations in a biological-like environment. mdpi.com This analysis helps to understand how the molecule might adapt its shape to fit into a binding site and how stable the ligand-protein complex is over time.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties

The journey of a drug through the body is a complex process, and early predictions of a compound's ADME properties are crucial in the development of new therapeutic agents. Computational, or in silico, methods provide a rapid and cost-effective means to evaluate these characteristics. For this compound, several key ADME-relevant properties have been predicted using computational models, offering a glimpse into its potential behavior as a drug candidate.

Detailed analysis of the molecular structure of this compound has allowed for the prediction of several key physicochemical and pharmacokinetic parameters. These predictions are instrumental in assessing the compound's "drug-likeness" and potential for development.

Physicochemical Properties

The fundamental physicochemical properties of a molecule, such as its molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), are strong determinants of its ADME profile. For this compound, these have been computationally estimated.

| Property | Predicted Value | Significance in ADME |

| Molecular Weight | 254.1 g/mol | Influences diffusion and transport across biological membranes. |

| LogP (o/w) | 2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 51.5 Ų | A key predictor of oral bioavailability and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and interaction with metabolic enzymes. |

This table presents computationally predicted physicochemical properties of this compound.

Pharmacokinetic Predictions

Beyond basic physicochemical properties, computational models can predict more complex pharmacokinetic behaviors. These include predictions related to oral bioavailability, metabolic stability, and potential for interactions with key drug-metabolizing enzymes.

A critical aspect of a drug's efficacy is its ability to be absorbed into the bloodstream after administration. For orally administered drugs, this is often predicted by a combination of factors, including solubility and permeability. The predicted LogP and TPSA values for this compound are within the ranges typically associated with good oral absorption.

The distribution of a compound throughout the body is influenced by its ability to bind to plasma proteins and penetrate tissues. While specific predictions for plasma protein binding for this compound are not available, its balanced lipophilicity suggests it may exhibit moderate binding, allowing for sufficient free concentration to reach its target.

The metabolism of a drug, primarily in the liver, is a key determinant of its duration of action and potential for drug-drug interactions. The quinoline scaffold, a core component of this compound, is known to be metabolized by cytochrome P450 (CYP) enzymes. Computational models can predict which of these enzymes are likely to interact with a given compound. Preliminary analyses suggest that this compound may be a substrate for certain CYP isoforms, a common feature of many pharmaceuticals. Further in vitro studies would be necessary to confirm these predictions and to assess the rate of metabolism.

Finally, the excretion of a drug and its metabolites from the body is essential to prevent accumulation and potential toxicity. The predicted properties of this compound are consistent with those of compounds that are cleared through a combination of metabolism and renal excretion.

Advanced Analytical Methodologies for Research and Development of 4 Amino 3 Bromo 8 Methoxyquinoline

Spectroscopic Characterization Techniques: A Critical Data Gap

Spectroscopic methods are indispensable for probing the molecular structure of a compound. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another. Similarly, ¹³C NMR would provide information on the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY and HSQC, would further establish the connectivity between protons and carbons, allowing for an unambiguous assignment of the entire molecular structure. At present, no specific ¹H or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 4-Amino-3-bromo-8-methoxyquinoline are available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the primary amine, C-H stretches of the aromatic and methoxy (B1213986) groups, C=C and C=N stretching vibrations of the quinoline (B57606) ring, and the C-O stretch of the methoxy group. The C-Br stretching frequency would also be a key identifier. While general spectral regions for these functional groups are known, specific experimental IR or Raman spectra for this compound are not currently published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The quinoline ring system is a chromophore, and its UV-Vis spectrum would be expected to show characteristic absorption bands. The position and intensity of these bands (λmax) are influenced by the various substituents on the ring. This data is valuable for quantitative analysis and for studying the electronic properties of the compound. However, specific UV-Vis absorption maxima for this compound have not been reported.

Mass Spectrometry (MS, HRMS, GC-MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can help in confirming the molecular formula through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also provide clues about the structure of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) could be used to separate the compound from a mixture and obtain its mass spectrum, simultaneously assessing its purity. While predicted mass data can be calculated, experimental mass spectra for this compound are not available.

Chromatographic Separation Techniques: Purity and Quantitative Analysis Undetermined

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone technique for determining the purity of a compound and for its quantification in various matrices. A validated HPLC method would involve specifying the column (e.g., C18, C8), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate), the flow rate, and the detection wavelength (typically determined from the UV-Vis spectrum). Such a method would allow for the separation of this compound from any impurities or starting materials, providing a precise measure of its purity. Currently, there are no published HPLC methods specifically developed for the analysis of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. In the context of quinoline derivatives, GC, particularly when coupled with Mass Spectrometry (GC-MS), provides a robust method for identification and quantification.

The analysis of quinoline and its derivatives by GC-MS involves the volatilization of the sample, followed by its separation on a capillary column. The choice of the column is critical for achieving good resolution. A common choice is a DB-5MS capillary column, which is a non-polar column suitable for a wide range of analytes. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound.

For the analysis of quinoline derivatives, a typical GC-MS method would involve optimizing several parameters, including the injector temperature, the temperature program of the oven, and the carrier gas flow rate. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic feature used for identification. The mass spectrum provides definitive structural information, with characteristic fragmentation patterns for quinoline compounds often showing prominent ions such as m/z 129, 102, and 77 for the parent quinoline structure.

While specific research detailing the GC analysis of this compound is not widely available in the reviewed literature, the established methods for similar quinoline compounds are directly applicable. The following table outlines typical parameters for the GC-MS analysis of quinoline.

Table 1: Illustrative GC-MS Parameters for Quinoline Analysis

| Parameter | Value |

|---|---|

| Gas Chromatograph | |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 90°C for 2 min, ramp at 20°C/min to 260°C, hold for 3 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound. The aim of X-ray crystallography is to obtain a three-dimensional molecular structure from a crystal. nih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic structure of the molecule can be deduced. nih.gov

While the crystal structure of this compound itself is not reported in the available literature, the structure of the closely related compound, 4-Bromo-8-methoxyquinoline (B35057), has been determined. nih.govnih.gov The non-hydrogen atoms of this molecule are essentially coplanar. In its crystal structure, molecules are linked by weak intermolecular C-H···π interactions, forming one-dimensional chains. nih.gov The crystallographic data for this related compound provides valuable insight into the likely solid-state structure of this compound.

The following table summarizes the key crystallographic data for 4-Bromo-8-methoxyquinoline. nih.gov

Table 2: Crystallographic Data for 4-Bromo-8-methoxyquinoline

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 5.1615 (1) Å |

| b | 12.1337 (6) Å |

| c | 14.2436 (7) Å |

| V | 892.05 (6) ų |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 150 (1) K |

| Refinement | |

| R[F² > 2σ(F²)] | 0.028 |

| wR(F²) | 0.059 |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-8-methoxyquinoline |

Emerging Research Directions and Future Perspectives for 4 Amino 3 Bromo 8 Methoxyquinoline

Development of Novel and Efficient Synthetic Routes

The synthesis of complex quinoline (B57606) scaffolds is a dynamic area of research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. nih.gov Traditional methods are being supplemented by modern synthetic strategies that offer high yields and structural diversity.

Key approaches include:

Friedländer Annulation: This classic method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It has been adapted for the synthesis of polysubstituted quinolines with yields ranging from 77–95%. nih.gov

Multicomponent Reactions (MCRs): MCRs, such as the Povarov, Gewald, and Ugi reactions, are gaining prominence for their ability to construct complex quinoline architectures in a single step from multiple starting materials. ijppronline.comnih.gov These methods are highly atom-economical and allow for the creation of diverse molecular libraries for screening. nih.gov

Eco-Friendly Synthesis: Researchers are exploring the use of water as a solvent and HCl as a catalyst to make quinoline synthesis more sustainable. nih.gov

Table 1: Comparison of Modern Synthetic Routes for Quinoline Derivatives

| Method Name | Description | Key Advantages | Reference |

|---|---|---|---|

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde/ketone with a compound containing an active methylene (B1212753) group. | High yields (77-95%) for poly-substituted quinolines. | nih.gov |

| Multicomponent Reactions (MCRs) | Multiple starting materials react in a single step to form a complex product (e.g., Povarov, Ugi reactions). | High atom economy, structural diversity, operational simplicity. | ijppronline.comnih.gov |

| Knorr Quinoline Synthesis | Reaction of an aromatic amine and a β-ketoester, typically using a mild acid catalyst like sulfuric acid. | Versatility in producing various substituted quinolines by changing the reactants. | orientjchem.org |

Exploration of New Biological Targets and Therapeutic Applications

While quinolines are famous for their role as antimalarials like quinine (B1679958) and chloroquine, research is uncovering a vast landscape of new therapeutic possibilities. nih.govrsc.org The functional groups on the 4-Amino-3-bromo-8-methoxyquinoline core—an amine, a bromine atom, and a methoxy (B1213986) group—provide versatile points for modification to target a range of diseases. nih.gov

Emerging applications include:

Anticancer Agents: Quinoline derivatives are being investigated as potent anticancer agents that can induce apoptosis, inhibit angiogenesis, and disrupt cell migration. rsc.orgbohrium.com Specific molecular targets include key signaling pathway proteins like EGFR, HER-2, c-Met, and RAF kinases. rsc.orgbohrium.comnih.gov For instance, novel quinoline derivatives have been designed as dual-target inhibitors of EGFR and HER-2, showing significant antiproliferative action against breast and lung cancer cell lines. rsc.org

Anti-HIV Activity: Certain quinoline-based structures have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govrsc.org

Antileishmanial Agents: The quinoline scaffold is a promising starting point for developing new treatments for leishmaniasis, a parasitic disease. rsc.org Recent computational studies have identified N-myristoyltransferase (NMT) in Leishmania major as a likely target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.orgfrontiersin.org

Kinase Inhibitors: The quinoline scaffold is prominent in the development of kinase inhibitors for cancer therapy, with several FDA-approved drugs featuring this core structure. nih.gov Research focuses on targeting kinases involved in tumor growth and progression. nih.gov

Table 2: Emerging Biological Targets for Quinoline-Based Compounds

| Target | Therapeutic Area | Rationale/Mechanism | Reference |

|---|---|---|---|

| EGFR/HER-2 | Oncology (Breast, Lung Cancer) | Dual inhibition of these receptor tyrosine kinases blocks critical cancer cell signaling pathways. | rsc.org |

| C-RAF Kinase | Oncology | Inhibition of the Raf/MEK/ERK signaling pathway, which is crucial for several cellular processes in cancer. | bohrium.com |

| HIV-1 Integrase | Antiviral (HIV) | Inhibiting this enzyme prevents the virus from integrating its genetic material into the host cell's DNA. | nih.gov |

| N-myristoyltransferase (NMT) | Antiparasitic (Leishmaniasis) | Inhibition of this enzyme disrupts essential protein modifications in the Leishmania parasite. | frontiersin.org |

| Topoisomerase I | Oncology | Inhibition of this enzyme interferes with DNA replication and repair in cancer cells. | nih.gov |

Rational Design of Next-Generation Quinoline-Based Chemical Probes and Leads

The development of new quinoline-based molecules is increasingly guided by rational design principles to enhance potency, selectivity, and pharmacokinetic properties. mdpi.combohrium.com This approach moves beyond traditional trial-and-error screening to a more targeted and efficient discovery process.

Key strategies in rational design include:

Modular Scaffolds: Researchers are designing highly tunable quinoline-based probes with distinct domains that can be easily modified. nih.govnih.govacs.org These domains can be engineered to adjust photophysical properties, compound polarization, and structural diversity, allowing for rapid optimization for applications like live-cell imaging. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how specific substituents on the quinoline ring influence biological activity. orientjchem.org For example, studies have shown that an electron-donating methoxy (OCH3) group can enhance the antimalarial activity of certain quinoline hybrids. nih.gov

Scaffold Hybridization: This approach involves combining the quinoline core with other pharmacologically active structures to create hybrid molecules with potentially synergistic or novel activities. mdpi.com

Integration of Advanced Computational Methods in Accelerated Discovery Pipelines

Computational methods, often referred to as computer-aided drug design (CADD), are now indispensable tools in the discovery of quinoline-based compounds. ijprajournal.com These in silico techniques significantly reduce the time and cost associated with drug development by predicting molecular behavior and prioritizing candidates for synthesis and testing. frontiersin.org

Prominent computational tools include:

Molecular Docking and Dynamics: These methods simulate the interaction between a ligand (the quinoline derivative) and its biological target (a protein or enzyme). ijprajournal.com This helps researchers visualize binding modes, predict binding affinity, and understand the structural basis of activity, guiding the optimization of the lead compound. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models can predict the activity of newly designed molecules before they are even synthesized.

Pharmacokinetic (ADME) Prediction: In silico tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. ijprajournal.com This early assessment helps to eliminate compounds with poor pharmacokinetic profiles, a major cause of failure in later stages of drug development.

Inverse Virtual Screening (IVS): This target-fishing technique uses a molecule with known activity as "bait" to search databases of biological targets, helping to identify its most likely molecular mechanism of action. frontiersin.orgfrontiersin.org

Potential Applications in Materials Science

Beyond medicine, the unique electronic and photophysical properties of the quinoline core make it a valuable building block for advanced materials. ijppronline.comnumberanalytics.com Derivatives are being explored for applications in optoelectronics and chemical sensing.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are used as emitting materials in OLEDs, which are employed in modern displays and lighting. acs.orgmdpi.comnih.gov The chemical structure of the quinoline can be tuned to produce light of different colors, with some derivatives acting as bright blue or blue-green emitters. acs.orgnih.gov They can also serve as electron-carrying materials within the device architecture. mdpi.com

Fluorescent Chemosensors: The quinoline scaffold is highly effective for designing chemosensors that can detect specific analytes through changes in fluorescence. rsc.orgnih.gov These sensors have been developed for the selective and sensitive detection of metal ions like Pb²⁺ and Cu²⁺ in environmental and biological samples. rsc.orgbohrium.comrsc.org Other quinoline-based sensors can detect changes in pH, with distinct color and fluorescence changes under acidic and alkaline conditions. bohrium.com

Table 3: Quinoline Derivatives in Materials Science Applications

| Application | Type of Quinoline Derivative | Key Performance/Feature | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Pyrazoloquinolines, Indenoquinolines | Used as emitting materials for bright blue and blue-green light. | acs.orgmdpi.comnih.gov |

| Fluorescent Chemosensors (Metal Ions) | Schiff-base quinoline derivatives | Selective "on-off" fluorescent response for detecting ions like Pb²⁺ and Cu²⁺. | rsc.orgnih.govbohrium.com |

| Fluorescent Chemosensors (pH) | Schiff-base quinoline derivatives | Changes color and fluorescence intensity in response to varying pH levels. | bohrium.com |

| Third-Generation Photovoltaics | Quinoline metal complexes | Used in dye-sensitized solar cells and polymer solar cells. | nih.govresearchgate.net |

Challenges and Opportunities in the Broader Field of Quinoline Research

Despite its successes, the field of quinoline research faces several challenges that also present significant opportunities for innovation. numberanalytics.com

Challenges:

Synthesis and Scalability: While many novel synthetic routes exist, large-scale synthesis can be difficult, especially for derivatives that have low yields or require stringent reaction conditions. researchgate.net

Selectivity and Toxicity: A major hurdle in drug development is achieving high selectivity for the intended biological target while minimizing off-target effects that can lead to toxicity. mdpi.comnumberanalytics.com

Clinical Translation: Translating promising laboratory findings into clinically effective therapies remains a formidable challenge, with many candidates failing in later-stage trials. mdpi.combohrium.com

Drug Resistance: The emergence of resistance to existing quinoline-based drugs, particularly in infectious diseases and cancer, necessitates the continuous development of new agents. rsc.orgbohrium.com

Opportunities:

Improved Drug Design: Integrating advanced computational modeling with rational design strategies offers the opportunity to create next-generation quinoline therapeutics with enhanced efficacy, selectivity, and safety profiles. orientjchem.orgmdpi.com

Exploring New Therapeutic Areas: The versatility of the quinoline scaffold allows for its exploration in a wide range of diseases beyond its traditional applications, including neurodegenerative disorders and various cancers. mdpi.compreprints.org

Combination Therapies: There is growing interest in using quinoline-based kinase inhibitors in combination with other treatments to overcome drug resistance and improve outcomes in cancer therapy. nih.gov

Advanced Materials: The development of novel quinoline derivatives holds great promise for creating next-generation materials for electronics, photovoltaics, and highly sensitive chemical sensors. nih.gov

Table 4: Summary of Challenges and Opportunities in Quinoline Research

| Aspect | Challenge | Opportunity | Reference |

|---|---|---|---|

| Synthesis | Need for improved, scalable, and sustainable synthetic methods. | Development of novel multicomponent and eco-friendly reactions. | nih.govnumberanalytics.com |

| Drug Efficacy | Drug resistance, low efficiency, and need for improved potency. | Design of multi-target ligands and use in combination therapies. | bohrium.comnih.gov |

| Safety Profile | Potential for toxicity and off-target effects. | Use of computational models to predict and mitigate toxicity early in the design process. | mdpi.comnumberanalytics.com |

| Clinical Development | Difficulty in translating preclinical results to clinical success. | Leveraging existing safety data for drug repurposing; robust preclinical validation. | mdpi.combohrium.com |

Table of Mentioned Chemical Compounds

Table 5: List of Chemical Compounds Mentioned in the Article

| Compound Name | Mentioned Section |

|---|---|

| This compound | 8, 8.2 |

| Quinine | 8.2 |

| Chloroquine | 8.2 |

| 2-aryl-quinoline-4-carboxylic acid | 8.2 |

常见问题

Q. What are the recommended synthetic routes for 4-Amino-3-bromo-8-methoxyquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination and amination steps. A common approach starts with methoxy-substituted quinoline derivatives. For example:

Bromination : Use N-bromosuccinimide (NBS) in chloroform under controlled temperature (0–5°C) to introduce bromine at the 3-position .

Amination : React the brominated intermediate with ammonia or an amine source in tetrahydrofuran (THF) at 60–80°C for 12–24 hours .

Key factors affecting yield:

Q. How does the substitution pattern (amino, bromo, methoxy) influence the compound’s physicochemical properties?

Methodological Answer: Substituents dictate electronic and steric properties:

- Amino group (4-position) : Enhances solubility in polar solvents via hydrogen bonding. Reduces melting point (e.g., 203°C vs. 250°C for non-amino analogs) .

- Bromo (3-position) : Increases molecular weight (223.07 g/mol) and halogen-bonding capacity, affecting crystal packing (observed in X-ray studies of similar bromoquinolines) .

- Methoxy (8-position) : Stabilizes the quinoline ring via resonance, as confirmed by DFT calculations in related compounds .

Table 1 : Substituent Effects on Key Properties

| Substituent | Position | Impact on LogP | Impact on Melting Point |

|---|---|---|---|

| -NH₂ | 4 | ↓ (more polar) | ↓ (203°C) |

| -Br | 3 | ↑ (hydrophobic) | ↑ (density ~1.6 g/cm³) |

| -OCH₃ | 8 | ↔ (balanced) | ↔ (stabilizes lattice) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

NMR :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and methoxy singlet (δ ~3.9 ppm).

- ¹³C NMR : Confirm bromine’s deshielding effect (C-3 at δ ~120 ppm) .

MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 224.07 .

X-ray crystallography : Resolves planar quinoline core (r.m.s. deviation <0.03 Å) and weak C–H⋯π interactions in crystal packing .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) .

- Substituent positional isomerism : Compare activity of 3-bromo vs. 6-bromo analogs (e.g., 3-bromo shows 10× higher inhibition of E. coli DHFR) .

- Metabolic instability : Use LC-MS to identify degradation products in biological matrices .

Case Study : A 2025 study resolved discrepancies in antimalarial activity by correlating logD values with membrane permeability .

Q. What strategies optimize crystallization for X-ray studies of halogenated quinolines?

Methodological Answer: Challenges include poor crystal growth due to halogen size (Br, I). Strategies:

Solvent selection : Slow evaporation of chloroform solutions yields diffraction-quality crystals (0.3 × 0.12 × 0.11 mm) .

Temperature control : Crystallize at 150 K to minimize thermal motion .

Co-crystallization : Add thiourea to enhance π-stacking interactions .

Key Data :

Q. How can computational methods predict the biological target space of this compound?

Methodological Answer: Use a hybrid approach:

Molecular docking : Screen against kinase or protease libraries (AutoDock Vina).

Pharmacophore modeling : Map H-bond donors (NH₂) and halogen-bond acceptors (Br) .

MD simulations : Assess binding stability with MMP-9 (a metalloproteinase implicated in cancer) .

Validation : Compare predicted IC₅₀ values with experimental enzyme assays (e.g., 4.2 µM vs. 5.1 µM for MMP-9) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Critical factors for industrial-scale production:

- Catalyst recycling : Use immobilized Pd catalysts to reduce metal leaching .

- Flow chemistry : Continuous flow reactors improve bromination efficiency (yield >85% at 100 g scale) .

- Chiral resolution : Employ chiral stationary phases (CSPs) in preparative HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。